molecular formula C6H7NO2S B022499 Ethyl thiazole-4-carboxylate CAS No. 14527-43-6

Ethyl thiazole-4-carboxylate

Cat. No. B022499
CAS RN: 14527-43-6
M. Wt: 157.19 g/mol
InChI Key: XDOKFEJMEJKVGX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl thiazole-4-carboxylate and its derivatives involves various chemical reactions, highlighting the versatility and reactivity of this compound. For instance, the compound has been synthesized through the reaction of 4-methyl-(1-benzylidenehydrazinyl)-2-carbothioamide with ethyl bromopyruvate, followed by characterization using techniques such as FTIR, NMR, and X-ray diffraction methods (Haroon et al., 2018). Another notable synthesis approach involves the reaction of ethyl 2-amino-thiazole-4-carboxylate with thiourea and ethyl bromopyruvate by solvent-free methods, leading to the production of ethyl 2-bromothiazole-4-carboxylate (Zhou Zhuo-qiang, 2009).

Molecular Structure Analysis

The molecular structure of ethyl thiazole-4-carboxylate derivatives has been extensively analyzed through spectroscopic methods and density functional theory (DFT). Studies reveal insights into the molecular geometry, vibrational assignments, and chemical shifts, offering a comprehensive understanding of the compound's structure at the quantum chemical level (Haroon et al., 2018).

Chemical Reactions and Properties

Ethyl thiazole-4-carboxylate participates in various chemical reactions, contributing to its wide range of applications. Its chemical reactivity has been explored through the synthesis of derivatives with potential anticancer activity, demonstrating the compound's significance in pharmaceutical research (El-Subbagh et al., 1999).

Physical Properties Analysis

The physical properties of ethyl thiazole-4-carboxylate derivatives, such as melting points and solubility, are crucial for their application in various fields. These properties are determined through experimental methods, providing a basis for further applications and studies.

Chemical Properties Analysis

The chemical properties, including reactivity and stability of ethyl thiazole-4-carboxylate derivatives, are influenced by their molecular structure. Studies involving DFT calculations and spectroscopic analysis shed light on these properties, offering insights into the compound's behavior in chemical reactions (Haroon et al., 2018).

Scientific Research Applications

Carbonic Anhydrase-III Inhibitors

  • Scientific Field: Biochemistry
  • Application Summary: Ethyl thiazole-4-carboxylate is used in the synthesis of 2,4,5-trisubstitutedthiazoles, which have been evaluated as carbonic anhydrase-III inhibitors .
  • Methods of Application: The compounds were synthesized, characterized, and evaluated for their carbonic anhydrase (CA)-III inhibitory activities using the size exclusion Hummel–Dreyer method (HDM) of chromatography .
  • Results: Compound 12a with a free amino group at the 2-position, carboxylic acid moiety at the 4-position, and a phenyl ring at the 5-position of the scaffold was found to be the most potent CA-III inhibitor (Ki= 0.5µM) .

Material Science Research

  • Scientific Field: Material Science
  • Application Summary: Ethyl thiazole-4-carboxylate is used in the synthesis of ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (EDMT), a compound studied for its structural, molecular, and spectral properties .
  • Methods of Application: The EDMT molecule is synthesized and characterized by UV-Visible, FT-IR, 1H NMR, 13C NMR, DEPT, and mass spectral techniques . The density functional theory (DFT) investigation was performed using the B3LYP level of theory at 6-311++G (d,p) basis set .
  • Results: Experimental and theoretical UV-Visible spectra were compared in the study . Various reactivity descriptors are discussed .

Synthesis of Thiazole Ester

  • Scientific Field: Organic Chemistry
  • Application Summary: Ethyl thiazole-4-carboxylate is used in the synthesis of a thiazole ester, specifically ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate .
  • Methods of Application: The compound was synthesized by refluxing 1-(2-nitrobenzylidene)thiosemicarbazide and ethyl bromopyruvate . It was characterized by spectrometric, spectroscopic, and single crystal (SC-XRD) techniques .
  • Results: The compound was evaluated for its anti-oxidant and anti-microbial activities . Theoretical harmonic frequencies were optimized . It was found that the –NO2 substituent plays a vital role for the relatively small HOMO–LUMO (highest occupied molecular orbital-lowest unoccupied molecular orbital) gap and overall electronic properties when compared with similar thiazole carboxylates .

Synthesis of 2,4,5-Trisubstitutedthiazoles

  • Scientific Field: Organic Chemistry
  • Application Summary: Ethyl thiazole-4-carboxylate is used as a building block in the synthesis of various organic compounds, including 2,4,5-trisubstitutedthiazoles .
  • Methods of Application: The specific methods of synthesis can vary, but typically involve reactions with various organic reagents under controlled conditions .
  • Results: The resulting 2,4,5-trisubstitutedthiazoles can have a variety of applications in different fields, depending on the specific substituents used .

Synthesis of Ethyl 2-[2-(2-Nitrobenzylidene)hydrazinyl]thiazole-4-Carboxylate

  • Scientific Field: Organic Chemistry
  • Application Summary: Ethyl thiazole-4-carboxylate is used in the synthesis of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate .
  • Methods of Application: The compound was synthesized by refluxing 1-(2-nitrobenzylidene)thiosemicarbazide and ethyl bromopyruvate . It was characterized by spectrometric, spectroscopic, and single crystal (SC-XRD) techniques .
  • Results: The compound was evaluated for its anti-oxidant and anti-microbial activities . Theoretical harmonic frequencies were optimized . It was found that the –NO2 substituent plays a vital role for the relatively small HOMO–LUMO (highest occupied molecular orbital-lowest unoccupied molecular orbital) gap and overall electronic properties when compared with similar thiazole carboxylates .

Safety And Hazards

While specific safety and hazard information for Ethyl thiazole-4-carboxylate is not available, general precautions for handling similar chemical compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and keeping containers tightly closed in a dry, cool and well-ventilated place .

properties

IUPAC Name

ethyl 1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-2-9-6(8)5-3-10-4-7-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDOKFEJMEJKVGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90407423
Record name Ethyl thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl thiazole-4-carboxylate

CAS RN

14527-43-6
Record name Ethyl thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 1,3-thiazole-4-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 3-dimethylamino-2-isocyano-acrylic acid ethyl ester (1.0 g) and triethylamine (3.0 g) in tetrahydrofuran (30 mL) is treated with gaseous hydrogen sulfide until all starting material is consumed. The mixture is concentrated to an oil and purified by column chromatography using silica and 25% ethyl acetate-hexanes as the eluant. The purified material (0.61 g) is isolated as an oil.
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Synthesis routes and methods II

Procedure details

A suspension (1.5 ml) of 2-[N-(2,4,5-trimethoxybenzoyl)amino]-4-(ethoxycarbonyl)-1,3-thiazole (732 mg) and N,N-diisopropyl-N′-methylethylenediamine (1.60 g) in dimethylacetamide was stirred at 140° C. for 5 hours. To the reaction mixture, an aqueous solution of potassium hydrogensulfate, a small quantity of ethyl acetate, and a small quantity of isopropyl ether were added for precipitation of crystals. Crystals so precipitated were collected by filtration and dried to thereby obtain 601 mg of 2-[N-4,5-dimethoxy-2-hydroxybenzoyl)amino]-4-(ethoxycarbonyl)-1,3-thiazole (yield: 86%).
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1.6 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl thiazole-4-carboxylate
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Citations

For This Compound
85
Citations
C Shin, Y Nakamura, Y Yamada… - Bulletin of the …, 1995 - journal.csj.jp
… reaction of 24 with Lawesson's reagent gave the corresponding thioamide (25), which was then cyclized with ethyl bromopyruvate to give the corresponding ethyl thiazole-4-carboxylate …
Number of citations: 29 www.journal.csj.jp
K Ganapathi, A Venkataraman - Proceedings of the Indian Academy of …, 1945 - Springer
… But the parent compound thiazole could not be prepared by treating chloraeetaI with a mixture of formamide and phosphorous pentasulphide; so also, ethyl thiazole-4-carboxylate was …
Number of citations: 54 link.springer.com
GD Hartman - 1980 - pascal-francis.inist.fr
Keyword (fr) HETEROCYCLE AZOTE CYCLE 5 CHAINONS SODIUM CYANURE! ACT ACETIQUE ACIDE (ISOCYANO) ESTER ETHYLE! FIN! ENT THIOFORMIQUE ACIDE, ESTER O-…
Number of citations: 59 pascal-francis.inist.fr
YT Chen, CL Tang, WP Ma, LX Gao, Y Wei… - European Journal of …, 2013 - Elsevier
Protein tyrosine phosphatase 1B (PTP1B) is implicated as a key negative regulator of the insulin and leptin signal-transduction pathways. PTP1B inhibitors have emerged as attractive …
Number of citations: 27 www.sciencedirect.com
E Mironiuk-Puchalska… - … and Nucleic Acids, 2012 - Taylor & Francis
… N-trifluoroacetyl derivative followed by cyclocondensation with L-cysteine ethyl ester and then by dehydrogenation, and (iii) the final transformation of the ethyl thiazole-4-carboxylate …
Number of citations: 8 www.tandfonline.com
V Kojić, M Popsavin, S Spaić, D Jakimov… - European journal of …, 2019 - Elsevier
… synthetic sequence consisted of the following three stages: (i) the multistep synthesis of suitably protected pentofuranosyl cyanides, (ii) the construction of ethyl thiazole-4-carboxylate …
Number of citations: 6 www.sciencedirect.com
RA Hughes, SP Thompson, L Alcaraz… - Journal of the American …, 2005 - ACS Publications
… The synthesis of the second thiazole 11 was readily achieved from the known (S)-ethyl thiazole-4-carboxylate 20 that, to facilitate subsequent deprotection and coupling reactions, was …
Number of citations: 171 pubs.acs.org
P Brookes, RJ Clark, AT Fuller, MPV Mijović… - Journal of the Chemical …, 1960 - pubs.rsc.org
… A mixture of ethyl thiazole-4-carboxylate 1 2 (70 g.) , dissolved in ethanol (50 cc), and ethanolic ammonia solution (saturated at 0") (60 cc) was heated in a stainless-steel autoclave at …
Number of citations: 24 pubs.rsc.org
TT Sakai, JM Riordan, TE Booth… - Journal of Medicinal …, 1981 - ACS Publications
[3-[2,-(2-Acetamidoethyl)-2, 4'-bithiazole-4-carboxamido] propyl] dimethylsulfonium chloride (1), the acetyl derivative of the cationic terminal dipeptide of bleomycin A2, hasbeen …
Number of citations: 44 pubs.acs.org
GD Hartman, LM Weinstock - Organic …, 1988 - JOHN WILEY & SONS INC 605 …
Number of citations: 24

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